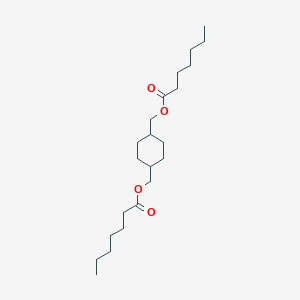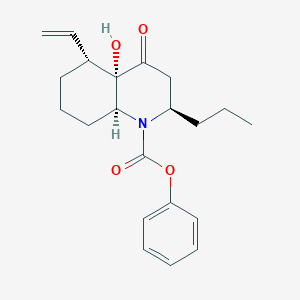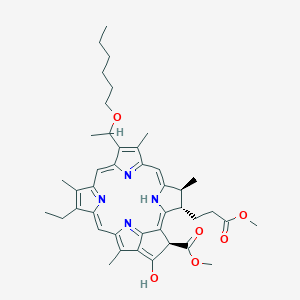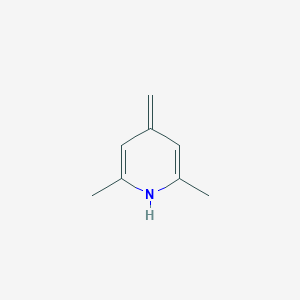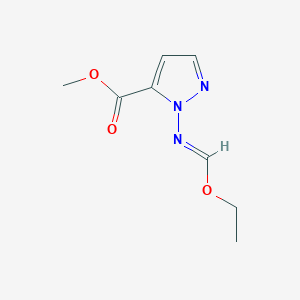
N-(4-Nitrophenyl) N'-butyl-1,4-phenylenediacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Nitrophenyl) N'-butyl-1,4-phenylenediacetamide, also known as NBPD, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is commonly used as a reagent in biochemical and physiological experiments due to its unique properties.
Mécanisme D'action
The mechanism of action of N-(4-Nitrophenyl) N'-butyl-1,4-phenylenediacetamide is not yet fully understood, but it is believed to interact with specific amino acid residues in enzymes and receptors. This interaction can lead to changes in the activity of these molecules, providing valuable insights into their function.
Biochemical and Physiological Effects:
N-(4-Nitrophenyl) N'-butyl-1,4-phenylenediacetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of specific enzymes and receptors. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for further research in these areas.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-Nitrophenyl) N'-butyl-1,4-phenylenediacetamide in lab experiments is its high specificity for certain enzymes and receptors. This allows researchers to study these molecules in greater detail and with greater accuracy. However, the synthesis of N-(4-Nitrophenyl) N'-butyl-1,4-phenylenediacetamide can be challenging and time-consuming, and the compound may not be suitable for all types of experiments.
Orientations Futures
There are many potential future directions for research involving N-(4-Nitrophenyl) N'-butyl-1,4-phenylenediacetamide, including the study of its effects on specific enzymes and receptors, the development of new synthetic methods, and the exploration of its potential therapeutic benefits. Additionally, further research is needed to fully understand the mechanism of action of N-(4-Nitrophenyl) N'-butyl-1,4-phenylenediacetamide and its potential applications in various fields of study.
Méthodes De Synthèse
The synthesis of N-(4-Nitrophenyl) N'-butyl-1,4-phenylenediacetamide can be achieved through several methods, including the reaction of 4-nitroaniline with butylamine and 1,4-phenylenediacetic acid. This process involves several steps and requires careful attention to detail to ensure the purity of the final product.
Applications De Recherche Scientifique
N-(4-Nitrophenyl) N'-butyl-1,4-phenylenediacetamide has been used in a variety of scientific research applications, including the study of enzymes, receptors, and other biological molecules. This compound is often used as a substrate or inhibitor in these experiments, allowing researchers to better understand the mechanisms of these biological processes.
Propriétés
Numéro CAS |
142628-01-1 |
|---|---|
Nom du produit |
N-(4-Nitrophenyl) N'-butyl-1,4-phenylenediacetamide |
Formule moléculaire |
C20H23N3O4 |
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
N-butyl-2-[4-[2-(4-nitroanilino)-2-oxoethyl]phenyl]acetamide |
InChI |
InChI=1S/C20H23N3O4/c1-2-3-12-21-19(24)13-15-4-6-16(7-5-15)14-20(25)22-17-8-10-18(11-9-17)23(26)27/h4-11H,2-3,12-14H2,1H3,(H,21,24)(H,22,25) |
Clé InChI |
MSWHFVBWZZIWTO-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)CC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CCCCNC(=O)CC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Autres numéros CAS |
142628-01-1 |
Synonymes |
N-(4-nitrophenyl) N'-butyl-1,4-phenylenediacetamide NO2Ph-BPDAc |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



